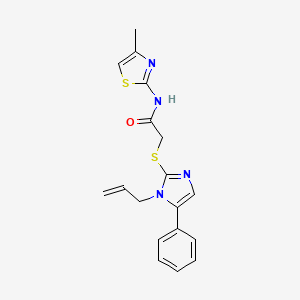

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-3-9-22-15(14-7-5-4-6-8-14)10-19-18(22)25-12-16(23)21-17-20-13(2)11-24-17/h3-8,10-11H,1,9,12H2,2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEQYPRFCRCPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule belonging to the imidazole family. Its unique structural features suggest potential biological activities that make it a candidate for further research in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and neuroprotective agents.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 356.5 g/mol. The structure includes an imidazole ring, an allyl group, a thioether linkage, and a thiazole moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial and antifungal activities . For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, making them promising candidates for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation. Studies on related imidazole derivatives have demonstrated chemopreventive and chemotherapeutic effects against various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways.

Neuroprotective Effects

Imidazole-based compounds have also been investigated for their neuroprotective properties. In particular, the inhibition of acetylcholinesterase (AChE) activity is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. Similar compounds have demonstrated significant AChE inhibitory activity, suggesting that this compound may also exhibit such effects .

In Vitro Studies

In vitro studies have shown that derivatives of imidazole can effectively inhibit the growth of pathogenic microorganisms. For instance, a related compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory activity that could be beneficial in developing treatments for Alzheimer's disease .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of imidazole derivatives has revealed that modifications on the phenyl or thiazole rings can significantly influence biological activity. For example, substituents on these rings can enhance or diminish the compound's potency against microbial and cancerous cells .

| Compound | Activity | IC50 Value |

|---|---|---|

| 2-(Substituted Imidazole) | AChE Inhibition | 2.7 µM |

| 2-(Another Derivative) | Antibacterial | Varies by strain |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives, such as 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, exhibit significant antimicrobial properties. A study by Jain et al. demonstrated that similar imidazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| 1b | E. coli | 18 |

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. Amini et al. evaluated a series of imidazole derivatives for their cytotoxic effects against cancer cell lines, revealing that certain modifications enhance their activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 71a | HeLa | 10 |

| 71b | MCF7 | 5 |

Antioxidant Activity

The antioxidant properties of imidazole derivatives have been extensively studied. Naureen et al. reported that compounds similar to this compound showed significant free radical scavenging activity .

| Compound | Inhibition (%) at 0.5 mM | IC50 (µM) |

|---|---|---|

| 61d | 90.39 ± 0.5 | 148.26 ± 1.2 |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring through condensation reactions and subsequent functionalization to introduce the thiazole group.

Future Research Directions

Given its promising biological activities, future research could focus on:

- Structure–Activity Relationship (SAR) studies to optimize its efficacy.

- In vivo studies to evaluate its therapeutic potential in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, structural features, and inferred biological relevance.

Structural Analogues with Thiazole-Acetamide Linkages

Compound 9a ():

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide

- Key Differences: Replaces the imidazole core with a benzodiazole-triazole-phenoxymethyl hybrid scaffold. The thiazole ring is substituted with a phenyl group at C2, unlike the 4-methyl group in the target compound.

- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the nucleophilic substitution or coupling reactions likely used for the target compound .

Compound 1c ():

2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Key Differences: Features a pyridine core with electron-withdrawing cyano and methoxyphenyl groups, contrasting with the imidazole-phenyl system. The thiazole lacks a methyl substituent, reducing steric hindrance.

- Relevance : Part of a series tested as CD73 inhibitors, highlighting the role of thioacetamide linkages in enzyme interaction .

Analogues with Modified Heterocyclic Cores

Compound 26 ():

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide

- A bromophenyl group on the thiazole may improve halogen bonding interactions compared to the target’s 4-methyl group.

- Synthesis : Synthesized via acid-amine coupling, a common method for acetamide derivatives .

- Relevance : High purity (>95%) and structural complexity suggest utility in high-throughput screening .

Compounds with Imidazole Derivatives

Compound 1.7 ():

2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide

- Key Differences :

- Incorporates a dihydrothiazol-5-yl ring fused to a dioxoisoindoline, introducing additional hydrogen-bonding sites.

- The nitro group on the phenyl ring increases electrophilicity, unlike the target’s methyl group.

- Synthesis : Prepared via microwave-assisted condensation, emphasizing rapid synthesis techniques .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility: The target compound’s imidazole-thiazole hybrid offers a balance between aromaticity and steric bulk, distinct from pyridine or triazinoindole cores in analogs.

- Synthetic Accessibility : Methods like CuAAC () and microwave-assisted synthesis () highlight trends toward efficiency, though the target compound’s synthesis route remains unspecified.

- Biological Relevance : Thioacetamide linkages and methyl/aryl substituents (e.g., 4-methyl in the target vs. bromo in Compound 26) may fine-tune interactions with enzymes like CD73 or α-glucosidase .

Q & A

Basic Question: How can synthetic yields be optimized for this compound, and what parameters influence reaction efficiency?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between 2-chloro-N-(4-methylthiazol-2-yl)acetamide and 1-allyl-5-phenyl-1H-imidazole-2-thiol under basic conditions (e.g., K₂CO₃ in ethanol) . To optimize yields:

- Solvent polarity : Replace ethanol with DMF or THF to enhance nucleophilicity of the thiol intermediate.

- Reaction time : Monitor via TLC (e.g., silica gel, hexane:ethyl acetate 3:1) to prevent over-reduction of intermediates.

- Temperature : Conduct reactions at 60–70°C to balance kinetic activation and thermal decomposition risks.

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to isolate pure product .

Basic Question: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify key signals:

- Thioether linkage (S–CH₂): δ ~3.5 ppm (¹H), δ ~35–40 ppm (¹³C).

- Imidazole protons: δ ~7.2–7.8 ppm (aromatic H).

- Allyl group: δ ~5.2–5.8 ppm (CH₂=CH–CH₂).

- IR Spectroscopy : Confirm thioamide (C=S stretch ~650–750 cm⁻¹) and acetamide (N–H bend ~1550 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peak (expected m/z ~385–390) and fragmentation patterns (e.g., loss of allyl group) .

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., cyclooxygenase COX1/2) with IC₅₀ determination via dose-response curves. Compare with structurally similar inhibitors (e.g., 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) .

- Antimicrobial Activity : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative strains (e.g., S. aureus, E. coli) at 10–100 µg/mL concentrations .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with:

- Bioisosteric Replacement : Swap thiazole with triazole (e.g., ) to evaluate heterocycle influence on target binding.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinities to targets like COX-2 .

Advanced Question: How to resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

- Bioavailability Analysis : Measure solubility (shake-flask method) and logP (HPLC) to identify absorption limitations. Poor solubility (<10 µg/mL) may necessitate formulation adjustments (e.g., nanoemulsions) .

- Metabolic Stability : Perform liver microsome assays (human/rodent) with LC-MS to detect rapid degradation (e.g., oxidative loss of allyl group).

- Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>95% may reduce free drug concentration) .

Advanced Question: What strategies mitigate compound instability during storage or biological assays?

Methodological Answer:

- Degradation Pathways : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) with HPLC monitoring.

- Acidic conditions: Hydrolysis of acetamide moiety likely.

- Light exposure: Protect solutions with amber vials to prevent photodegradation.

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or lyophilize under inert gas (N₂) for long-term storage .

Advanced Question: How to address solubility challenges in pharmacological testing?

Methodological Answer:

- Co-solvent Systems : Use DMSO:PBS (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.

- Prodrug Design : Introduce phosphate esters at the acetamide group for improved hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) to increase bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.